Ortho-CF3 Substitution Confers a >5.8x Improvement in Cellular NO Production Inhibitory Activity vs. Non-Fluorinated Parent
In a study evaluating morpholino analogues for neuroinflammatory activity, the 2-trifluoromethyl substituted compound (16n), which incorporates the ortho-CF₃ phenyl motif analogous to that in Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, demonstrated significantly higher inhibitory activity against nitric oxide (NO) production compared to the non-fluorinated parent compound 2a [1]. The inclusion of the ortho-CF₃ group resulted in a >5.8-fold increase in potency, validating the critical role of this substitution pattern for enhancing biological efficacy.
| Evidence Dimension | Inhibitory activity against nitric oxide (NO) production in LPS-induced BV2 cells |
|---|---|
| Target Compound Data | IC50 = 8.6 μM (for compound 16n, containing the ortho-CF₃ phenyl moiety) |
| Comparator Or Baseline | IC50 > 50 μM (for parent compound 2a, lacking the CF₃ group) |
| Quantified Difference | >5.8-fold improvement in potency |
| Conditions | In vitro assay using lipopolysaccharide (LPS)-induced BV2 microglial cells |
Why This Matters
This data provides direct, quantitative evidence that the ortho-CF₃ motif is a superior choice over non-fluorinated scaffolds for developing potent anti-neuroinflammatory agents, thereby reducing lead optimization time and resource expenditure.
- [1] Kim, M. J., et al. (2021). Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters, 36, 127780. View Source
